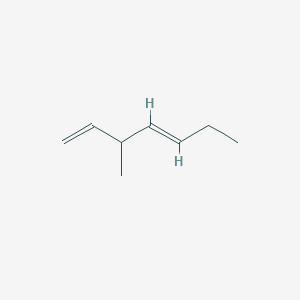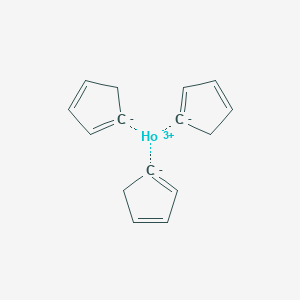
Tris(eta5-cyclopenta-2,4-dien-1-yl)holmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(eta5-cyclopenta-2,4-dien-1-yl)holmium is a useful research compound. Its molecular formula is C15H15Ho and its molecular weight is 360.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Production of Radioisotopes
- Radioisotope Production : Tris(cyclopentadienyl)holmium has been utilized in the production of radioisotopes like 166Ho and 153Sm. These isotopes were produced through neutron irradiation reactions and the organometallic compound played a crucial role in achieving high specific activity levels, making it useful for applications in nuclear medicine and research (Nassan, Achkar, & Yassine, 2011).
Organometallic Chemistry and Catalysis
- Formation of Complexes : Research has shown the ability of tris(cyclopentadienyl)holmium to form various complexes with other elements and compounds. This includes the generation of dimethylsilylene and allylidene holmium complexes, which are of interest in the field of organometallic chemistry (White, Hanusa, & Kucera, 2006).
- Luminescence Properties : A study investigated the luminescence properties of a novel holmium complex, which demonstrated the potential of tris(cyclopentadienyl)holmium in creating materials with unique optical properties (Komissar et al., 2019).
Inorganic and Organometallic Frameworks
- Molecular Structure Studies : The compound has been instrumental in studying molecular structures and bonding interactions in various lanthanoid complexes, contributing to the understanding of inorganic and organometallic frameworks (Deacon et al., 1987).
- Ligand Behavior in Metal Complexes : Its behavior as a ligand has been explored in various studies, examining how it interacts with other metals and influences the properties of the resulting complexes (Chisholm, Gallucci, & Yaman, 2006).
Mécanisme D'action
Tris(eta5-cyclopenta-2,4-dien-1-yl)holmium, also known as cyclopenta-1,3-diene;holmium(3+), is an organoholmium compound . This compound has a molecular weight of 360.2099 . Here is a comprehensive overview of its mechanism of action:
Mode of Action
The mechanism of action for this compound complexes involves the interaction of the cyclopentadienyl rings with the holmium center. The eta5-coordination indicates that all five carbon atoms of the cyclopentadienyl ring are symmetrically bonded to the metal, allowing for significant pi-electron delocalization.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tris(eta5-cyclopenta-2,4-dien-1-yl)holmium involves the reaction of holmium chloride with cyclopentadiene in the presence of a reducing agent.", "Starting Materials": [ "Holmium chloride", "Cyclopentadiene", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Add cyclopentadiene to a solution of holmium chloride in anhydrous tetrahydrofuran (THF)", "Add a reducing agent (e.g. sodium borohydride) to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter off any solid impurities", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography using a suitable solvent system", "Obtain Tris(eta5-cyclopenta-2,4-dien-1-yl)holmium as a dark purple solid" ] } | |
Numéro CAS |
1272-22-6 |
Formule moléculaire |
C15H15Ho |
Poids moléculaire |
360.21 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;holmium(3+) |
InChI |
InChI=1S/3C5H5.Ho/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
Clé InChI |
ZZSQGMHUOVLCBI-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ho+3] |
SMILES canonique |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ho+3] |
| 1272-22-6 | |
Pictogrammes |
Flammable |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


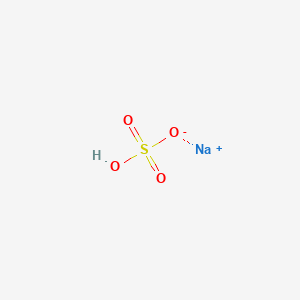



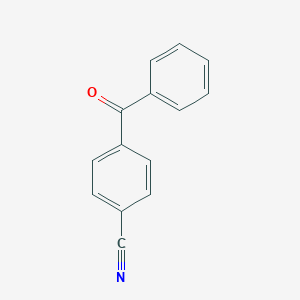
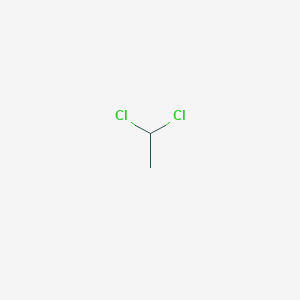
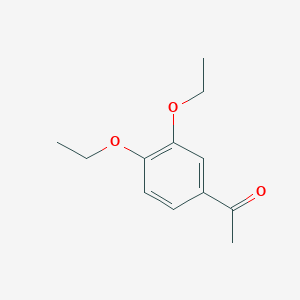
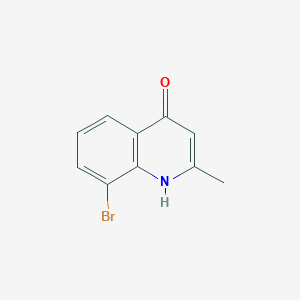
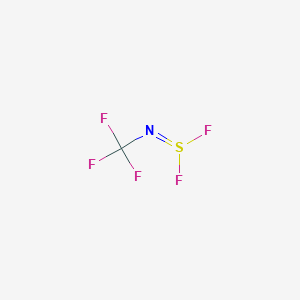
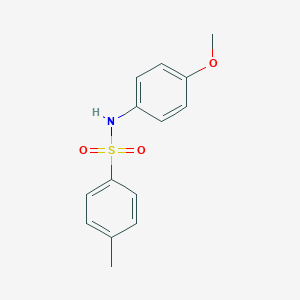

![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)

